

# Spectroscopic Profile of 5-Isopropyl-1,3-cyclohexanedione: A Technical Guide

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## Compound of Interest

Compound Name: 5-Isopropyl-1,3-cyclohexanedione

Cat. No.: B091602

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Isopropyl-1,3-cyclohexanedione**, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in various research and development settings.

## Spectroscopic Data Summary

The spectroscopic data for **5-Isopropyl-1,3-cyclohexanedione** (CAS No: 18456-87-6; Molecular Formula:  $C_9H_{14}O_2$ ) is summarized in the tables below. This compound exists in a tautomeric equilibrium between the diketo and enol forms, which can influence the observed spectra, particularly in NMR. The data presented here corresponds to the diketo form, which is predominant in many common solvents.

## $^1H$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1H$  NMR Spectroscopic Data for **5-Isopropyl-1,3-cyclohexanedione**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
0.95	Doublet	6H	6.8	2 x CH <sub>3</sub> (isopropyl)
2.00 - 2.15	Multiplet	1H	-	CH (isopropyl)
2.25 - 2.40	Multiplet	1H	-	C5-H
2.50 - 2.70	Multiplet	4H	-	C4-H <sub>2</sub> and C6-H <sub>2</sub>
3.45	Singlet	2H	-	C2-H <sub>2</sub>

Solvent: CDCl<sub>3</sub>. Spectrometer frequency: 400 MHz.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **5-Isopropyl-1,3-cyclohexanedione**

Chemical Shift (δ) ppm	Assignment
19.5	2 x CH <sub>3</sub> (isopropyl)
32.0	CH (isopropyl)
39.0	C5
48.0	C4 and C6
58.0	C2
204.0	C1 and C3 (C=O)

Solvent: CDCl<sub>3</sub>. Spectrometer frequency: 100 MHz.

## Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for **5-Isopropyl-1,3-cyclohexanedione**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960 - 2870	Strong	C-H stretching (alkane)
1735	Strong	C=O stretching (ketone)
1710	Strong	C=O stretching (ketone)
1470	Medium	C-H bending (CH <sub>2</sub> )
1385	Medium	C-H bending (isopropyl)

Sample preparation: KBr pellet.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **5-Isopropyl-1,3-cyclohexanedione**

m/z	Relative Intensity (%)	Assignment
154	40	[M] <sup>+</sup> (Molecular Ion)
111	100	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
97	85	[M - C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup>
69	60	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
43	95	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

Ionization method: Electron Ionization (EI) at 70 eV.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **5-Isopropyl-1,3-cyclohexanedione** (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl<sub>3</sub>, 0.75 mL). The solution was transferred to a 5 mm NMR tube. <sup>1</sup>H

and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

## Infrared (IR) Spectroscopy

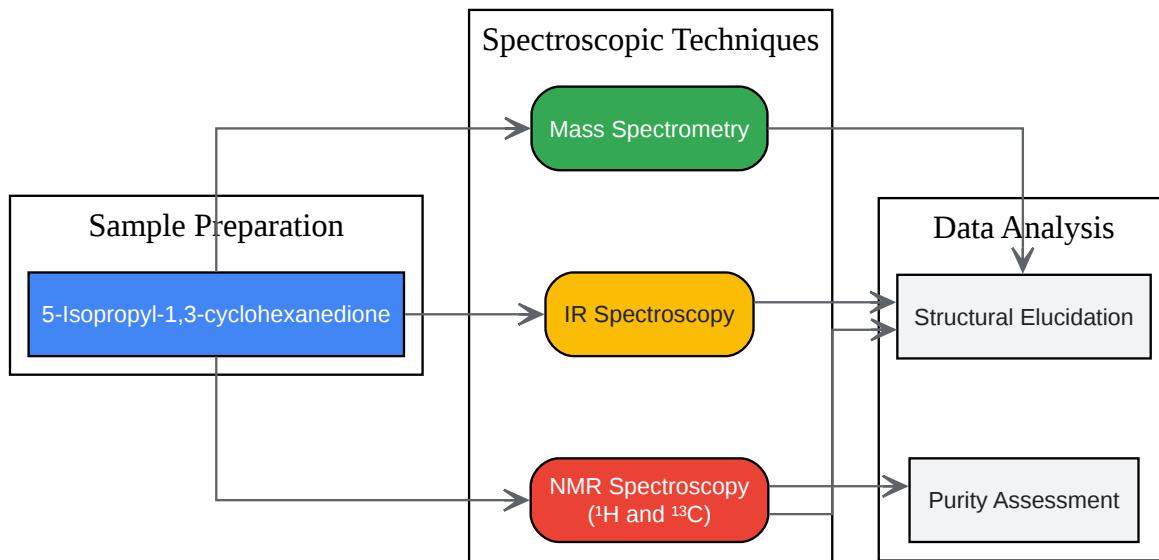
A small amount of **5-Isopropyl-1,3-cyclohexanedione** (approximately 1-2 mg) was finely ground with anhydrous potassium bromide (KBr, approximately 100-200 mg) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of **5-Isopropyl-1,3-cyclohexanedione** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the instrument. The sample was ionized using a 70 eV electron beam. The resulting fragments were separated by a quadrupole mass analyzer and detected.

## Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the molecular structure of **5-Isopropyl-1,3-cyclohexanedione** with key NMR correlations.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure and key NMR assignments for **5-Isopropyl-1,3-cyclohexanedione**.

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